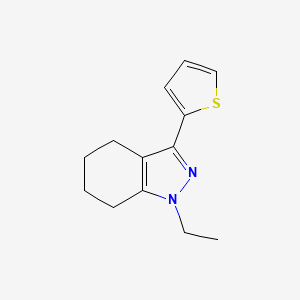

1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole

Description

Properties

IUPAC Name |

1-ethyl-3-thiophen-2-yl-4,5,6,7-tetrahydroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-2-15-11-7-4-3-6-10(11)13(14-15)12-8-5-9-16-12/h5,8-9H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLHDLLRQGMIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(CCCC2)C(=N1)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Indazole Derivatives

Indazole is a type of organic compound that contains a benzene ring fused to a pyrazole ring. Indazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities are often due to the indazole scaffold’s ability to bind with high affinity to multiple receptors.

Thiophene Derivatives

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms. Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors. Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors. Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Biochemical Analysis

Biochemical Properties

1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, this compound can bind to specific receptors, modulating their function and leading to potential therapeutic effects.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating gene expression, this compound can alter cellular metabolism and promote or inhibit the production of specific proteins. These effects are observed across various cell types, including immune cells and cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to enzymes and receptors, either inhibiting or activating them. This binding can lead to changes in gene expression, influencing the production of proteins involved in inflammation, cell growth, and apoptosis. The compound’s ability to modulate these pathways makes it a potential candidate for therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Biological Activity

1-Ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a compound that has garnered interest due to its potential biological activities. This article will explore the synthesis, biological evaluations, and mechanisms of action associated with this compound.

- Molecular Formula : CHNS

- Molecular Weight : 232.35 g/mol

- CAS Number : 2098089-73-5

- Purity : Minimum 95%

Synthesis and Derivatives

The synthesis of this compound has been documented in various studies. It is often synthesized through cyclization reactions involving thiophene derivatives and indazole precursors. The compound has been noted for its structural similarity to other biologically active indazole derivatives, which have shown promising results in pharmacological studies.

Anticancer Activity

Research indicates that indazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures to this compound can inhibit cancer cell proliferation through mechanisms such as:

- Thymidylate Synthase Inhibition : This mechanism is crucial for DNA synthesis and repair. Compounds that inhibit thymidylate synthase can lead to apoptosis in cancer cells. For example, related compounds have demonstrated IC values in the low micromolar range against various cancer cell lines .

Antimicrobial Activity

Indazole-containing compounds also show antimicrobial properties. Research highlights their effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The antimicrobial activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial survival.

- Cell Cycle Arrest : Indazole derivatives can induce cell cycle arrest at specific phases, leading to increased apoptosis in malignant cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may enhance ROS production within cells, leading to oxidative stress and subsequent cell death.

Case Studies and Research Findings

Several studies have reported on the biological activities of indazole derivatives:

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position substituent significantly influences electronic, steric, and binding properties. Key analogs include:

Key Observations :

- Thiophene vs. Pyrazine/Piperidine: Thiophen-2-yl enhances π-conjugation and electron-richness compared to pyrazine (electron-deficient) or piperidine (non-aromatic). This affects charge-transfer properties in materials science .

- Regioisomerism in Thiophene : Thiophen-2-yl vs. thiophen-3-yl alters the molecule’s dipole moment and binding interactions. For example, thiophen-2-yl allows direct conjugation with the indazole core, while thiophen-3-yl disrupts this pathway .

Electronic and Optical Properties

- Thiophen-2-yl Substitution: The sulfur atom in thiophene contributes to a lower LUMO energy compared to phenyl or pyridyl analogs, enhancing redox activity. DFT studies on similar thiophene-containing quinoxalines show extended absorption spectra (λmax ~450 nm) due to conjugation .

- Coordination Chemistry: Tetrahydroindazole derivatives with thiophene or pyridine substituents exhibit metal-binding capabilities.

Preparation Methods

General Synthetic Strategy for Tetrahydro-1H-indazole Derivatives

A well-established approach for synthesizing tetrahydro-1H-indazole derivatives involves the reaction of 1,3-dicarbonyl-containing cyclohexanone derivatives with hydrazine hydrate under acidic or neutral conditions to induce cyclization and formation of the indazole ring system. This method has been demonstrated in the synthesis of various substituted tetrahydro-1H-indazoles, including those bearing indol-3-yl substituents, which are structurally related to the target compound.

Preparation of substituted cyclohexanone intermediates , often via modified aldol condensation reactions between heteroaromatic aldehydes (e.g., thiophene-2-carbaldehyde) and acetylacetone or related diketones in solvents like dimethyl sulfoxide (DMSO) with a base catalyst such as piperidine.

Cyclization with hydrazine hydrate , where the diketone moiety reacts with hydrazine to form the fused indazole ring, yielding tetrahydro-1H-indazole derivatives.

Specific Preparation of 1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole

Though direct literature on the exact compound is limited, the preparation can be extrapolated from reported methods for closely related analogs:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Aldol condensation of thiophene-2-carbaldehyde with acetylacetone | DMSO solvent, piperidine base, room temperature, 5 h | Forms substituted cyclohexanone intermediate with thiophen-2-yl group |

| 2 | Alkylation of cyclohexanone intermediate with ethylating agent (e.g., ethyl bromide) | Suitable base, aprotic solvent | Introduces ethyl group at N-1 position |

| 3 | Cyclization with hydrazine hydrate | Reflux in methanol or ethanol | Forms 4,5,6,7-tetrahydro-1H-indazole ring system |

This sequence aligns with the synthetic pathway described for indazole derivatives bearing indolyl substituents, substituting the indole moiety with thiophene-2-yl.

Reaction Conditions and Characterization

- Solvents: Methanol or ethanol for cyclization; DMSO for aldol condensation.

- Catalysts/Base: Piperidine for aldol condensation; hydrazine hydrate acts as a nucleophile and cyclizing agent.

- Temperature: Ambient temperature for condensation; reflux for cyclization.

- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.

Characterization of the final compound typically involves:

- FTIR Spectroscopy: To confirm functional groups such as N-H, C=O, and aromatic rings.

- NMR Spectroscopy (1H and 13C): To verify the structure and substitution pattern.

- Mass Spectrometry: To confirm molecular weight and formula.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|

| Aldol condensation | Thiophene-2-carbaldehyde + acetylacetone | DMSO, piperidine, RT, 5 h | >90 | Formation of substituted cyclohexanone intermediate |

| Ethylation | Cyclohexanone intermediate + ethyl bromide | Base, aprotic solvent | 70-80 | Introduction of ethyl group at N-1 |

| Cyclization | Intermediate + hydrazine hydrate | Methanol, reflux | 60-85 | Formation of tetrahydro-1H-indazole ring |

Additional Notes

- Alternative methods such as the use of phenylhydrazine hydrochloride or substituted hydrazines can be employed to introduce different substituents on the indazole ring.

- Purification is typically achieved by recrystallization or column chromatography.

- The synthetic route is amenable to scale-up and modification for derivative synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.